Ulixertinib - 869886-67-9

Ulixertinib

Catalog Number: EVT-288185
CAS Number: 869886-67-9
Molecular Formula: C21H22Cl2N4O2
Molecular Weight: 433.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ulixertinib (formerly known as BVD-523) is a first-in-class, highly potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, ] These kinases are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, survival, and differentiation. [] Ulixertinib exhibits reversible, ATP-competitive binding to ERK1/2, effectively blocking the phosphorylation of downstream targets and inhibiting tumor growth in various preclinical models. []

Future Directions
  • Developing Function-Selective ERK Inhibitors: Designing inhibitors that selectively target specific ERK1/2 functions or interactions to potentially minimize off-target effects. []
Synthesis Analysis

The synthesis of Ulixertinib involves several chemical reactions that create its unique structure. The compound was synthesized following methods outlined in US patent number 7,354,939 B2. The synthesis typically includes the following steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reactions: Various reactions such as coupling reactions and cyclizations are employed to build the core structure of Ulixertinib.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

The precise details of the synthesis process can vary but generally involve standard organic chemistry techniques to achieve the desired compound with high yield and purity .

Molecular Structure Analysis

Ulixertinib has a well-defined molecular structure characterized by its specific arrangement of atoms. The molecular formula of Ulixertinib is C20_{20}H20_{20}N4_{4}O2_{2}, and its molecular weight is approximately 348.4 g/mol.

Structural Data

  • Chemical Structure: The structure features a pyrazole ring fused with an aromatic system, which is critical for its inhibitory activity against ERK.
  • 3D Configuration: The three-dimensional conformation plays a vital role in its binding affinity to the target enzyme.

The structural integrity and functional groups present in Ulixertinib are essential for its interaction with the ERK proteins .

Chemical Reactions Analysis

Ulixertinib undergoes specific chemical reactions that facilitate its mechanism of action:

  1. Binding Reaction: Upon administration, Ulixertinib binds to the active site of ERK proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Inhibition Reaction: This binding inhibits the phosphorylation activity of ERK, thereby blocking downstream signaling pathways that promote cell proliferation.

The efficacy of Ulixertinib in inhibiting ERK activity has been demonstrated through various biochemical assays that quantify its inhibitory potency against recombinant ERK enzymes .

Mechanism of Action

Ulixertinib exerts its pharmacological effects primarily through the inhibition of the MAPK/ERK signaling pathway:

  1. Target Engagement: Ulixertinib selectively binds to the inactive conformation of ERK1 and ERK2.
  2. Inhibition of Phosphorylation: By occupying the active site, it prevents substrate phosphorylation, effectively blocking signal transduction that leads to cell division and survival.
  3. Downstream Effects: This inhibition results in reduced proliferation and increased apoptosis in cancer cells dependent on this signaling pathway.

Studies have shown that over 90% inhibition of native ERK activity is necessary to mediate significant anti-proliferative effects in cancer cell lines .

Physical and Chemical Properties Analysis

Ulixertinib possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light to prevent degradation.

These properties are crucial for formulating Ulixertinib into effective therapeutic agents .

Applications

Ulixertinib has several scientific applications, primarily in cancer research:

  1. Cancer Treatment: It is being investigated as a potential treatment for various cancers characterized by dysregulated MAPK signaling pathways.
  2. Preclinical Studies: Extensive research has been conducted on its efficacy against neuroblastoma and melanoma models.
  3. Combination Therapies: Ongoing studies are exploring its use in combination with other targeted therapies to enhance treatment outcomes.

The ongoing research into Ulixertinib's applications highlights its potential as a valuable therapeutic agent in oncology .

Properties

CAS Number

869886-67-9

Product Name

Ulixertinib

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide

Molecular Formula

C21H22Cl2N4O2

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N

SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.